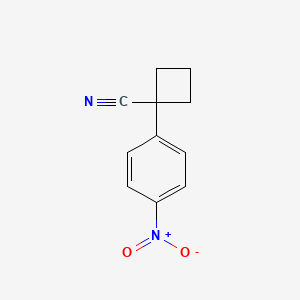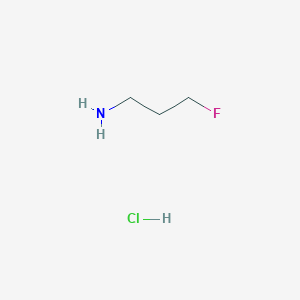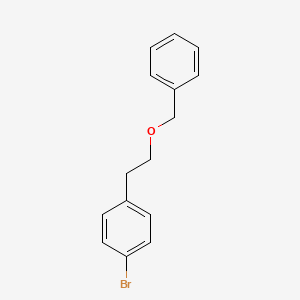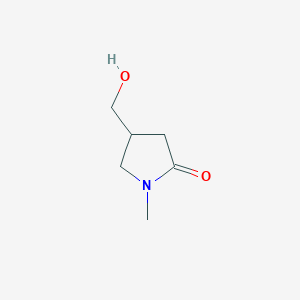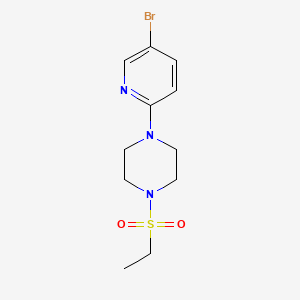![molecular formula C12H16N2O B1323494 1-[3-(Aminomethyl)phenyl]piperidin-2-one CAS No. 444815-08-1](/img/structure/B1323494.png)
1-[3-(Aminomethyl)phenyl]piperidin-2-one
Vue d'ensemble
Description
The compound "1-[3-(Aminomethyl)phenyl]piperidin-2-one" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are of significant interest due to their presence in various biologically active molecules and potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines is described using a cyano-phenyloxazolopiperidine compound, which upon reduction and hydrogenolysis, leads to the formation of diamines . Another method involves the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, resulting in compounds like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . Additionally, a three-component synthesis approach is used to create novel pyridine derivatives involving malononitrile, an aldehyde, and piperidine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of novel piperidine derivatives has been determined, revealing interactions such as C-H…O, C-C…Cl, and C-H…C . Conformational analysis and the study of three-dimensional structures of piperidine isomers have been conducted using NMR spectroscopy, providing insights into the orientation of substituents within the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including conjugate addition, substitution, and catalytic hydrogenation. For instance, the synthesis of biologically active N-substituted acetamide derivatives involves the substitution at the nitrogen atom with different electrophiles . The reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and alcohols, catalyzed by piperidine, leads to the formation of 2-aminoethylphenylphosphinic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal structures of certain derivatives show different angles of inclination between the piperidine ring and substituent groups, affecting their physical properties . Theoretical calculations, such as density functional theory (DFT), are used to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which correlate well with experimental data . Additionally, the stability of molecules can be analyzed using natural bond orbital analysis, and local reactivity descriptors can indicate chemically reactive sites within the molecule .
Applications De Recherche Scientifique
Synthesis and Chemistry
- 1-[3-(Aminomethyl)phenyl]piperidin-2-one and similar compounds have been synthesized for various purposes, including the creation of phosphinic acids through reactions involving paraformaldehyde and primary or secondary alcohols (H. Krawczyk, 1996).
- Research has been conducted on the synthesis and spectral analysis of derivatives, highlighting their potential in biological applications, particularly in enzyme inhibition studies (H. Khalid et al., 2016).
Biological and Medicinal Applications
- Derivatives of this compound have been evaluated for their anti-neoplastic activity, demonstrating significant potential in cancer treatment models (K. Arul & A. Smith, 2016).
- Some studies have focused on understanding the inhibition of adenosine deaminase by similar compounds, contributing to our knowledge of purine metabolism (Н. К. Гаспарян et al., 2007).
Industrial and Material Science Applications
- Piperidine derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties on mild steel, demonstrating significant industrial applications (C. Verma et al., 2016).
- Additionally, these compounds have been synthesized and evaluated for their antibacterial activity, suggesting their potential in the development of new antibacterial agents (Ram C.Merugu et al., 2010).
Orientations Futures
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .
Mécanisme D'action
Target of Action
Piperidine derivatives, to which this compound belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a variety of pharmacological activities .
Analyse Biochimique
Biochemical Properties
1-[3-(Aminomethyl)phenyl]piperidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, leading to inhibition or modulation of their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical behavior and interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell cycle regulation and apoptosis. By altering the activity of key signaling molecules, this compound can induce changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of specific metabolites. For example, the compound may undergo oxidation or conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptotic pathways .
Propriétés
IUPAC Name |
1-[3-(aminomethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYERCEJLGNFGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


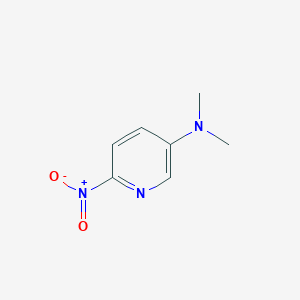

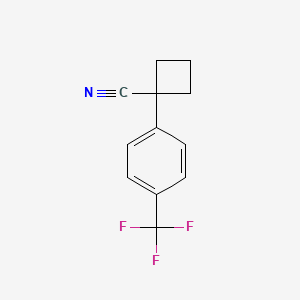

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)


